molecular formula C19H23N3O3S B3745542 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide

4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B3745542
M. Wt: 373.5 g/mol
InChI Key: QJDPBRRRBCZQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as a selective and potent inhibitor of the protein kinase, PIM1.

Mechanism of Action

4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide acts as a selective and potent inhibitor of the PIM1 kinase. The PIM1 kinase plays a critical role in cancer development and progression by promoting cell survival, proliferation, and resistance to apoptosis. By inhibiting the PIM1 kinase, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide induces apoptosis and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide exhibits several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PIM1 kinase. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential role in the treatment of cardiovascular diseases, such as atherosclerosis, by inhibiting the proliferation of smooth muscle cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide in lab experiments include its potent and selective inhibition of the PIM1 kinase, which makes it a valuable tool for studying the role of the PIM1 kinase in cancer development and progression. However, limitations include the need for further studies to determine the optimal dosage and toxicity profile of the compound.

Future Directions

For the study of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide include further studies to determine its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of the compound. Furthermore, studies are needed to determine the potential for combination therapy with other anti-cancer drugs and the potential for resistance to the compound.

Scientific Research Applications

4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the PIM1 kinase, which plays a critical role in cancer development and progression. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential role in the treatment of cardiovascular diseases, such as atherosclerosis, by inhibiting the proliferation of smooth muscle cells.

properties

IUPAC Name

4-methyl-3-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-7-8-17(19(23)21-14-16-6-5-9-20-13-16)12-18(15)26(24,25)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDPBRRRBCZQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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